tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate
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Overview
Description
“tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate” is a chemical compound with the CAS Number: 914942-88-4 . It has a molecular weight of 403.22 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is "tert-butyl N- (6-amino-7-iodo-1-methyl-imidazo [4,5-c]pyridin-4-yl)-N-methyl-carbamate" . The InChI Code is "1S/C13H18IN5O2/c1-13 (2,3)21-12 (20)19 (5)11-8-9 (18 (4)6-16-8)7 (14)10 (15)17-11/h6H,1-5H3, (H2,15,17)" . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthetic Methods and Chemical Properties
Several studies have focused on the development of synthetic methods for imidazo[4,5-c]pyridin derivatives, highlighting the versatility of these compounds in chemical synthesis. For instance, Scott (2006) described a two-step synthesis involving palladium-catalysed amination and intramolecular amidation, demonstrating a methodology for preparing 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones with significant yields (Scott, 2006). Similarly, research by Saeedi et al. (2020) on the synthesis of imidazo[1,2-a]pyridines linked to carbamate moiety as potent α-glucosidase inhibitors underscores the compound's potential in medicinal chemistry, specifically in designing inhibitors with significant biological activity (Saeedi et al., 2020).
Molecular Structure and Analysis
The molecular structure and vibrational properties of derivatives have been studied to understand their chemical behavior and potential applications. Chen et al. (2021) synthesized and analyzed the crystal structure of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, offering insights into the compound's stability and interactions based on hydrogen bonding and π–π stacking (Chen et al., 2021). This study demonstrates the compound's potential as a core fragment in drug molecules due to its stable structure and significant interactions.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
tert-butyl N-(6-amino-7-iodo-1-methylimidazo[4,5-c]pyridin-4-yl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18IN5O2/c1-13(2,3)21-12(20)19(5)11-8-9(18(4)6-16-8)7(14)10(15)17-11/h6H,1-5H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLKAZMOZMXQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC(=C(C2=C1N=CN2C)I)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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